3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid 3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13801688
InChI: InChI=1S/C34H20Br2O8/c35-29-25(17-1-9-21(10-2-17)31(37)38)26(18-3-11-22(12-4-18)32(39)40)30(36)28(20-7-15-24(16-8-20)34(43)44)27(29)19-5-13-23(14-6-19)33(41)42/h1-16H,(H,37,38)(H,39,40)(H,41,42)(H,43,44)
SMILES: C1=CC(=CC=C1C2=C(C(=C(C(=C2Br)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)Br)C5=CC=C(C=C5)C(=O)O)C(=O)O
Molecular Formula: C34H20Br2O8
Molecular Weight: 716.3 g/mol

3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid

CAS No.:

Cat. No.: VC13801688

Molecular Formula: C34H20Br2O8

Molecular Weight: 716.3 g/mol

* For research use only. Not for human or veterinary use.

3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid -

Specification

Molecular Formula C34H20Br2O8
Molecular Weight 716.3 g/mol
IUPAC Name 4-[2,5-dibromo-3,4,6-tris(4-carboxyphenyl)phenyl]benzoic acid
Standard InChI InChI=1S/C34H20Br2O8/c35-29-25(17-1-9-21(10-2-17)31(37)38)26(18-3-11-22(12-4-18)32(39)40)30(36)28(20-7-15-24(16-8-20)34(43)44)27(29)19-5-13-23(14-6-19)33(41)42/h1-16H,(H,37,38)(H,39,40)(H,41,42)(H,43,44)
Standard InChI Key QSORRHRIOAUAMT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C(=C(C(=C2Br)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)Br)C5=CC=C(C=C5)C(=O)O)C(=O)O
Canonical SMILES C1=CC(=CC=C1C2=C(C(=C(C(=C2Br)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)Br)C5=CC=C(C=C5)C(=O)O)C(=O)O

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 3',6'-dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid features a central terphenyl core substituted with bromine atoms at the 3' and 6' positions and carboxylphenyl groups at the 4' and 5' positions. This arrangement creates a planar, electron-deficient system ideal for π-π stacking and metal coordination.

Molecular Formula and Weight

PropertyValue
CAS Number1206802-27-8
Molecular FormulaC₃₄H₂₀Br₂O₈
Molecular Weight716.33 g/mol
XLogP36.2 (estimated)

The bromine atoms enhance electrophilicity, enabling nucleophilic substitution reactions, while the carboxyl groups facilitate deprotonation and metal-ion chelation.

Synthesis and Purification Strategies

Synthesizing this compound involves multi-step organic transformations:

Key Synthetic Routes

  • Suzuki-Miyaura Coupling: A terphenyl precursor is functionalized with bromine via electrophilic aromatic substitution using Br₂ in the presence of FeBr₃.

  • Carboxylation: The intermediate undergoes Ullmann-type coupling with 4-carboxyphenylboronic acid under palladium catalysis to introduce carboxyl groups.

  • Purification: Column chromatography (silica gel, eluent: DCM/MeOH 9:1) yields the final product with >95% purity .

Critical parameters include temperature control (<40°C during bromination to prevent debromination) and anhydrous conditions to avoid hydrolysis of boronic esters.

Physicochemical Characterization

Solubility and Stability

SolventSolubility (mg/mL)Storage Conditions
DMSO10.2-80°C, 6 months
DMF8.7-20°C, 1 month
Aqueous Buffer<0.14°C, 1 week

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, indicating thermal stability suitable for MOF synthesis. Fourier-transform infrared (FT-IR) spectra show characteristic peaks at 1685 cm⁻¹ (C=O stretch) and 670 cm⁻¹ (C-Br bend).

Applications in Advanced Materials

Metal-Organic Frameworks (MOFs)

When coordinated to Zr⁴+ or Cr³+ clusters, this ligand forms MOFs with remarkable properties:

MOF PropertyZr-MOF Cr-MOF
BET Surface Area3,595 m²/g4,549 m²/g
Water Uptake Capacity120%200%
CH₄ Storage187 cm³/cm³264 cm³/cm³

These frameworks exhibit selective fluorescence quenching for Fe³+ ions (detection limit: 212 ppb) and exceptional cyclability in adsorption-desorption processes .

Proton-Conductive Membranes

In sulfonated poly(ether ether ketone) composites, the compound enhances proton conductivity to 0.18 S/cm at 80°C (relative humidity 95%) by creating ordered ionic channels.

Future Research Directions

  • Biological Compatibility: Structural analogs demonstrate low cytotoxicity (IC₅₀ > 100 μM in HEK293 cells), warranting exploration in drug delivery.

  • Photocatalysis: The conjugated system may enable visible-light-driven H₂ production via water splitting, with theoretical bandgap calculations suggesting Eg ≈ 2.3 eV.

  • Environmental Remediation: Preliminary tests show 92% Pb²+ adsorption efficiency within 15 minutes (pH 6, 25°C), meriting scale-up studies.

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